Ethyl 3-(isopropylamino)benzoate

Description

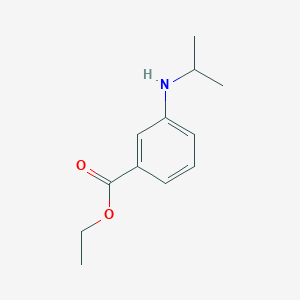

Ethyl 3-(isopropylamino)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and an isopropylamino substituent at the meta (3-) position of the aromatic ring. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound is primarily utilized as an intermediate in the synthesis of agrochemicals, such as carbamate insecticides (e.g., Benfuracarb), and in pharmaceutical research due to its modifiable aromatic and amino functional groups . The isopropylamino group contributes to its steric and electronic properties, influencing reactivity and solubility in organic solvents.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 3-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-7-11(8-10)13-9(2)3/h5-9,13H,4H2,1-3H3 |

InChI Key |

ZIDZTPLUEUKQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

- Substituent Position and Type: The dimethylamino group is at the para (4-) position, whereas ethyl 3-(isopropylamino)benzoate has an isopropylamino group at the meta (3-) position.

- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher electron-donating effects due to the para-substituted dimethylamino group, enhancing its reactivity in photopolymerization reactions (e.g., in resin cements) . In contrast, the meta-substituted isopropylamino group in this compound may reduce conjugation efficiency due to steric hindrance.

- Applications: Used in dental resins for its high degree of monomer conversion , while this compound is tailored for agrochemical synthesis .

Ethyl 3-Aminobenzoate

- Substituent Type: Lacks the isopropyl group, featuring only a primary amino group.

- Synthetic Utility: Ethyl 3-aminobenzoate is a precursor for azo dyes (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) via diazotization . The isopropylamino derivative, however, is less reactive in diazotization due to steric bulk but offers improved stability in storage.

- Solubility: The isopropyl group increases lipophilicity, reducing water solubility compared to the unsubstituted amino analog .

Ethyl 3-(Methanesulphonamido)benzoate

- Substituent Electronic Effects: The sulfonamide group is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. In contrast, the isopropylamino group is electron-donating, activating the ring for reactions like nitration or halogenation.

- Biological Activity: Sulfonamide derivatives are often explored for antimicrobial applications, whereas isopropylamino-substituted benzoates are prioritized in insecticide synthesis .

Ethyl 4-(Pyridazin-3-yl)phenethylamino Benzoate Derivatives

- Structural Complexity: These compounds (e.g., I-6230, I-6273) feature extended aromatic systems (pyridazine, isoxazole) linked via phenethylamino groups .

- Applications: Designed for pharmaceutical targeting (e.g., kinase inhibition), whereas this compound is simpler and optimized for cost-effective agrochemical production .

Alkyl Benzoates (Methyl, Isopropyl Benzoate)

- Ester Chain Effects: Ethyl esters balance volatility and solubility; methyl benzoate is more volatile, while isopropyl benzoate is more lipophilic. This compound combines the ethyl ester’s moderate chain length with the isopropylamino group’s steric bulk, enhancing stability in hydrophobic environments .

Research Findings and Implications

- Synthetic Challenges: Diazotization of ethyl 3-aminobenzoate requires protection of the carboxylic acid group to avoid decomposition, a step unnecessary for this compound due to its esterified form .

- Toxicity Profile: While ethyl benzoate derivatives are generally low-risk, the isopropylamino group in this compound necessitates caution in handling, as related amines show dose-dependent CNS and cardiovascular effects .

- Industrial Relevance: this compound’s stability and high purity (>99%) make it a preferred intermediate over more reactive analogs like ethyl 4-(dimethylamino)benzoate in large-scale agrochemical production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.